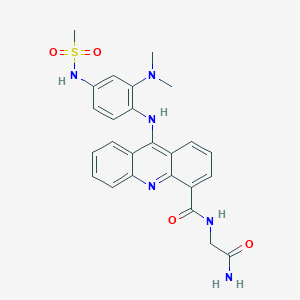
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as Acrizanib, is a kinase inhibitor that has been found to have promising results in cancer treatment and other diseases. In
Mecanismo De Acción
The mechanism of action of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves the inhibition of the VEGFR-2 and PDGFR-β receptors. These receptors play a crucial role in angiogenesis, the process by which new blood vessels are formed. By inhibiting these receptors, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- prevents the growth and spread of cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include the inhibition of angiogenesis, which leads to the suppression of tumor growth and metastasis. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in lab experiments is its specificity for the VEGFR-2 and PDGFR-β receptors. This allows for targeted inhibition of angiogenesis and cancer cell growth. However, one limitation is that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- may have off-target effects, which could lead to unwanted side effects.
Direcciones Futuras
For the research on 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include further investigation into its potential applications in cancer treatment and other diseases. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, research could explore the use of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in combination with other therapies to enhance its efficacy. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a promising compound with potential applications in cancer treatment and other diseases. Its specificity for the VEGFR-2 and PDGFR-β receptors allows for targeted inhibition of angiogenesis and cancer cell growth. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves a multi-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with dimethylamine to form 2-(dimethylamino)-4-nitroaniline. This is then reacted with 2-bromo-4-(methylsulfonyl)aniline to form 2-(dimethylamino)-4-(methylsulfonyl)-N-(4-nitrophenyl)aniline. The final step involves the reaction of this intermediate with 4-acridinecarboxylic acid to form 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-.
Aplicaciones Científicas De Investigación
The scientific research applications of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- are diverse. One of the most promising applications is in cancer treatment. Studies have shown that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- inhibits the growth of cancer cells by targeting the VEGFR-2 and PDGFR-β receptors. It has also been found to have anti-tumor effects in various types of cancer, including lung cancer, breast cancer, and prostate cancer.
Propiedades
Número CAS |
106521-52-2 |
|---|---|
Nombre del producto |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- |
Fórmula molecular |
C25H26N6O4S |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)-9-[2-(dimethylamino)-4-(methanesulfonamido)anilino]acridine-4-carboxamide |
InChI |
InChI=1S/C25H26N6O4S/c1-31(2)21-13-15(30-36(3,34)35)11-12-20(21)29-23-16-7-4-5-10-19(16)28-24-17(23)8-6-9-18(24)25(33)27-14-22(26)32/h4-13,30H,14H2,1-3H3,(H2,26,32)(H,27,33)(H,28,29) |
Clave InChI |
VZLAJLDAKVXFNO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
Otros números CAS |
106521-52-2 |
Sinónimos |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4- ((methylsulfonyl)amino)phenyl)amino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




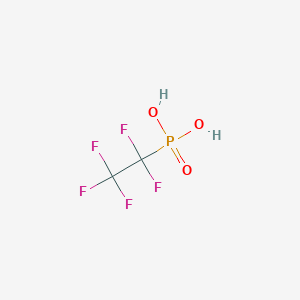
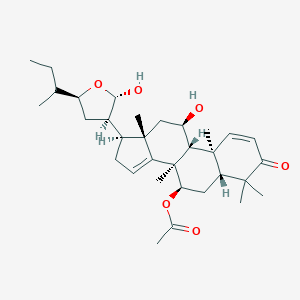
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

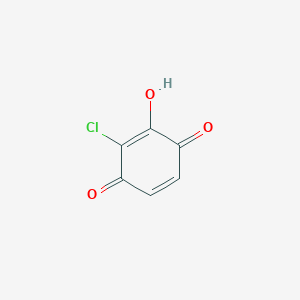

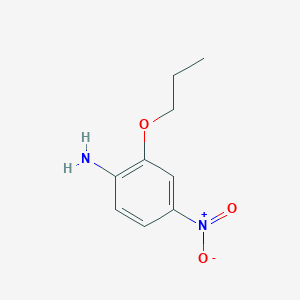
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
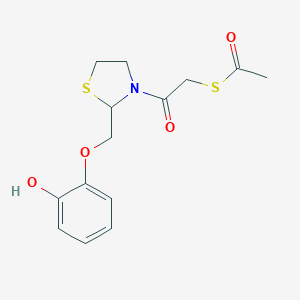
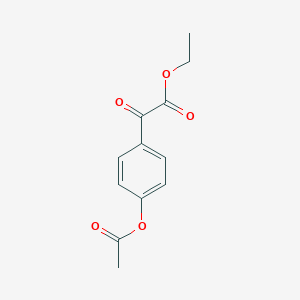
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)